1-benzyl-1H-indol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylindol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQORHZEJBHZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187668-94-6 | |
| Record name | 1-benzyl-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Precise Chemical Nomenclature and Structural Elements of 1 Benzyl 1h Indol 6 Amine
Systematic IUPAC Naming Conventions
The formal name for this compound according to IUPAC standards is 1-benzylindol-6-amine . smolecule.comnih.gov This nomenclature precisely delineates the locations of the substituent groups on the core indole (B1671886) structure. The "1-benzyl" prefix indicates that a benzyl (B1604629) group is attached to the nitrogen atom at the first position of the indole ring, while "indol-6-amine" specifies that a primary amine group is bonded to the sixth carbon of the indole scaffold.
Below is a table of key chemical identifiers for the compound.
| Identifier | Value | Reference |
| IUPAC Name | 1-benzylindol-6-amine | smolecule.comnih.gov |
| Molecular Formula | C₁₅H₁₄N₂ | smolecule.comnih.gov |
| Molecular Weight | 222.28 g/mol | smolecule.comnih.gov |
| CAS Number | 187668-94-6 | nih.gov |
| InChI Key | UOQORHZEJBHZAP-UHFFFAOYSA-N | smolecule.com |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N | smolecule.com |
Constituent Structural Motifs
The structure of 1-benzyl-1H-indol-6-amine is a composite of three key chemical moieties: an indole scaffold, a benzyl group, and a primary amine.
The core of the molecule is an indole scaffold, an aromatic heterocyclic compound. nih.gov This scaffold consists of a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrole (B145914) ring. smolecule.comnih.gov The indole system is planar and aromatic, containing 10 π-electrons that are delocalized across both rings, which confers significant stability. mdpi.comrjpn.org
Indole and its derivatives are prevalent in a vast number of biologically active natural products and synthetic molecules, making them a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.govmdpi.com Due to the delocalization of its π-electrons, the indole ring is electron-rich and readily undergoes electrophilic substitution, with the C-3 position being particularly reactive. smolecule.comnih.gov
| Feature | Description | Reference |
| Structure | Bicyclic aromatic heterocycle (fused benzene and pyrrole rings). | smolecule.comnih.gov |
| Aromaticity | Contains 10 delocalized π-electrons, fulfilling Hückel's rule. | mdpi.comrjpn.org |
| Reactivity | Prone to electrophilic substitution, especially at the C-3 position. | smolecule.comnih.gov |
| Significance | Considered a privileged scaffold in drug discovery. | nih.govnih.govmdpi.com |
A benzyl group is attached to the nitrogen atom (N-1 position) of the indole ring. smolecule.com This group consists of a benzene ring bonded to a methylene (B1212753) (—CH₂—) bridge. fiveable.mewikipedia.orgcurlyarrows.com In nomenclature, it is commonly abbreviated as "Bn". wikipedia.orgcurlyarrows.com
The carbon atom of the methylene group, known as the benzylic carbon, is more reactive than a standard alkyl carbon. curlyarrows.comlumenlearning.com This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize any developing carbocation, carbanion, or free radical at the benzylic position through resonance. curlyarrows.comlumenlearning.com The process of attaching a group to the nitrogen of the indole ring is known as N-substitution. bhu.ac.in This is a common strategy in organic synthesis to modify the electronic properties and steric profile of the indole scaffold. organic-chemistry.orgtandfonline.com
| Feature | Description | Reference |
| Structure | A phenyl group (C₆H₅) attached to a methylene group (—CH₂—). | fiveable.mewikipedia.org |
| Abbreviation | Bn. | wikipedia.orgcurlyarrows.com |
| Reactivity | The benzylic carbon exhibits enhanced reactivity due to resonance stabilization. | curlyarrows.comlumenlearning.com |
| Attachment Point | Substituted at the N-1 position of the indole ring. | smolecule.com |
The molecule features a primary amine (—NH₂) group attached to the C-6 position of the indole's benzene ring. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. libretexts.orgchemicals.co.uk As a primary amine, the nitrogen atom is bonded to one carbon atom (of the indole ring) and two hydrogen atoms. wikipedia.org
The nitrogen atom in the amine group possesses a lone pair of electrons, which makes it basic and nucleophilic. chemicals.co.uk When attached to an aromatic ring, as in this case, the amine is classified as an aromatic amine. wikipedia.orgscribd.com The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, which typically decreases the basicity of the amine compared to aliphatic amines. libretexts.orgwikipedia.org The presence and position of the amino group significantly influence the molecule's polarity, hydrogen bonding capacity, and electronic properties.
| Feature | Description | Reference |
| Type | Primary aromatic amine (—NH₂ attached to the aromatic indole ring). | wikipedia.orgscribd.com |
| Position | Located at the C-6 position of the indole scaffold. | |
| Chemical Nature | The lone pair on the nitrogen atom confers basic and nucleophilic properties. | chemicals.co.uk |
| Influence | Affects the molecule's polarity, solubility, and hydrogen bonding ability. | chemicals.co.uk |
Synthetic Pathways and Methodologies for the Preparation of 1 Benzyl 1h Indol 6 Amine
Strategies for Indole (B1671886) N-Benzylation
Alkylation Reactions at the Indole Nitrogen
N-alkylation of the indole nucleus is commonly accomplished by reacting the indole with an alkylating agent in the presence of a base. rsc.org For N-benzylation, benzyl (B1604629) halides such as benzyl bromide or benzyl chloride are frequently employed as the electrophile. google.com The reaction proceeds via the deprotonation of the indole N-H by a suitable base to form the indolide anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
A variety of bases and solvent systems have been developed to facilitate this transformation effectively. Common approaches include using strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgtandfonline.com Alternatively, milder bases like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) in solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) have proven to be highly effective, often providing high yields of the N-benzylated product. smolecule.comorgsyn.org One well-established procedure involves the use of potassium hydroxide in DMSO, which serves as both the solvent and a medium that enhances the nucleophilicity of the indolide anion. orgsyn.org Another efficient method utilizes dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
Table 1: Common Reagent Systems for N-Benzylation of Indoles
| Base | Alkylating Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Benzyl Bromide | Dimethyl Sulfoxide (DMSO) | Room Temperature | orgsyn.org |
| Sodium Hydride (NaH) | Benzyl Bromide | Dimethylformamide (DMF) | 0 °C to Room Temperature | tandfonline.com |
| Potassium Carbonate (K2CO3) | Benzyl Bromide | Dimethylformamide (DMF) | Elevated Temperature (e.g., 90 °C) | smolecule.comnih.gov |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dibenzyl Carbonate | N,N-Dimethylacetamide (DMA) | Elevated Temperature | google.com |
Considerations of Regioselectivity at the Indole Nitrogen
The indolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen (N-1) and the carbon at the C-3 position. Consequently, alkylation reactions can potentially yield a mixture of N-alkylated and C-3 alkylated products. However, the regioselectivity of the reaction can be controlled by carefully selecting the reaction conditions. tandfonline.com
Generally, N-alkylation is favored over C-alkylation, particularly in polar, ionizing solvents like DMF and DMSO. tandfonline.comorgsyn.org The choice of the counter-ion associated with the indolide anion also plays a crucial role. More ionic salts, such as the potassium or sodium salts, tend to favor reaction at the more electronegative nitrogen atom. tandfonline.com In contrast, more covalent salts, like indolylmagnesium halides (Grignard reagents), often lead to preferential alkylation at the C-3 position. bhu.ac.in The use of dipolar aprotic solvents enhances the dissociation of the indolide salt, leading to a "freer" anion and promoting N-alkylation. tandfonline.com Therefore, combinations like KOH/DMSO or NaH/DMF are highly effective for achieving selective N-benzylation. tandfonline.comorgsyn.org
Introduction of Amine Functionality at the C-6 Position of the Indole Core
The second key transformation is the installation of an amine group at the C-6 position of the indole ring. This is most commonly achieved by the reduction of a corresponding nitro-substituted indole.
Reduction of Nitro Precursors to Amines
The synthesis of 6-aminoindoles frequently starts from commercially available 6-nitroindole (B147325). The nitro group at the C-6 position serves as a precursor to the amine functionality and can be effectively reduced using various established methods. smolecule.comsmolecule.com
Catalytic hydrogenation is a widely used technique. This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel are highly effective for this transformation. smolecule.comacs.orgcdnsciencepub.com For instance, the reduction of 6-nitroindole can be achieved in high yield using hydrazine (B178648) in the presence of Raney nickel. acs.org
Chemical reduction methods offer a valuable alternative to catalytic hydrogenation. Reagents like sodium dithionite (B78146) (Na2S2O4) have been successfully used to reduce nitroindoles to their corresponding aminoindoles. cdnsciencepub.com Other common reducing systems include tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
Table 2: Selected Methods for the Reduction of 6-Nitroindole
| Reducing Agent/System | Solvent | Key Features | Reference |
|---|---|---|---|
| Hydrazine / Raney Nickel | Methanol | High yield (76% for 6-aminoindole) | acs.org |
| Sodium Dithionite (Na2S2O4) | Aqueous Alcohol/NaOH | Effective for various substituted nitroindoles | cdnsciencepub.com |
| Palladium on Carbon (Pd/C) / H2 | Various | Common catalytic hydrogenation method | smolecule.com |
| Iron (Fe) / Ammonium Chloride (NH4Cl) | Aqueous Media | Transfer hydrogenation method, often clean | |
| Platinum Oxide (PtO2) / H2 | Various | Effective catalytic reduction at atmospheric pressure | cdnsciencepub.com |
Direct Amination Approaches at Indole C-6
While the reduction of nitro precursors is the most traditional and common route, modern organic synthesis has seen the development of direct C-H amination reactions. These methods offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Transition-metal catalysis has enabled the direct functionalization of specific C-H bonds in the indole nucleus.
For example, copper-catalyzed methods have been developed for the direct C-6 arylation of indoles using a directing group on the indole nitrogen. acs.org While this is an arylation, similar principles can be applied to amination. Ruthenium-catalyzed reactions have also been reported for the remote C-6 alkylation of indole derivatives, proceeding through a σ-activation pathway, which highlights the possibility of targeting the C-6 position directly. acs.org Cobalt-catalyzed C-H amination has also been shown to be effective for some indole derivatives, although selectivity can be a challenge. researchgate.net These direct amination methods are at the forefront of synthetic chemistry but are less commonly reported for the specific synthesis of 1-benzyl-1H-indol-6-amine compared to the classic nitro-reduction pathway.
Multi-step Synthetic Sequences
The preparation of this compound is inherently a multi-step process that combines the methodologies described above. The most logical and frequently reported synthetic sequence involves two primary steps starting from 6-nitroindole. smolecule.com
N-Benzylation of 6-Nitroindole : The first step is the alkylation of the indole nitrogen of 6-nitroindole. This is typically carried out by reacting 6-nitroindole with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. This selectively yields 1-benzyl-6-nitro-1H-indole. smolecule.com
Reduction of the Nitro Group : The intermediate, 1-benzyl-6-nitro-1H-indole, is then subjected to a reduction reaction to convert the nitro group at the C-6 position into the desired amine functionality. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H2) or by chemical reducing agents. smolecule.com This final step affords the target compound, this compound.
This two-step sequence is efficient because the starting materials are readily available, and the reactions for both N-alkylation and nitro group reduction are generally high-yielding and well-established.
Table of Compounds
Catalyst Systems and Reaction Conditions in Preparation Methods
The synthesis of this compound is primarily a two-step process. The first step is the N-alkylation of a 6-substituted indole, and the second is the transformation of the substituent at the C6 position into an amino group.
Step 1: N-Benzylation of 6-Nitroindole
The introduction of the benzyl group onto the nitrogen atom of the indole ring is a critical step. This is typically achieved via nucleophilic substitution, where the indole nitrogen acts as a nucleophile attacking an electrophilic benzyl source, such as benzyl bromide or benzyl chloride. The reaction is facilitated by a base, which deprotonates the indole N-H, increasing its nucleophilicity. The choice of base and solvent system is crucial for high yields.
Common catalyst systems and conditions for this N-benzylation step are detailed below.
| Base | Solvent | Reagents | Temperature | Duration | Yield |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Benzyl Chloride (BnCl) | 0 °C to Room Temp. | 2–4 hours | ~85% |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Benzyl Bromide | 90 °C | 6 hours | ~91% (for indole-3-carbaldehyde) |
| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Benzyl Bromide | Room Temperature | 45 minutes | 85–97% (for indole) researchgate.net |
Step 2: Reduction of 1-Benzyl-6-nitroindole
Once the N-benzylation is complete, the resulting intermediate, 1-benzyl-6-nitroindole, undergoes reduction. This step must be performed under conditions that selectively reduce the nitro group to an amine without affecting the indole's aromatic system or cleaving the N-benzyl group. Catalytic hydrogenation and metal-acid reductions are common methods.
Key catalyst systems for the nitro reduction are outlined in the following table.
| Catalyst/Reagent | Hydrogen Source/Co-reagent | Solvent | Conditions | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Not specified | Mild pressure | A standard, clean method for catalytic hydrogenation. tandfonline.com |
| Iron (Fe) powder | Ammonium Chloride (NH₄Cl) | Aqueous media | Not specified | A common transfer hydrogenation method that is often clean and avoids high-pressure H₂. tandfonline.com |
| Lithium Aluminum Hydride (LiAlH₄) | - | Refluxing Tetrahydrofuran (THF) | Reflux | A powerful reducing agent capable of reducing both nitro and amide groups. researchgate.net |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethyl Acetate | 60 °C, under N₂ | A classic method for nitro group reduction. google.com |
Chemo- and Regioselective Synthesis Considerations
Achieving a high yield of the target compound requires careful control over the selectivity of the reactions. Both regioselectivity in the benzylation step and chemoselectivity in the reduction step are paramount.
Regioselectivity in N-Benzylation
The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Alkylation can potentially occur at either position. However, for the synthesis of this compound, exclusive N1-alkylation is required.
The regioselectivity of this reaction is governed by the reaction conditions, particularly the base and solvent. tandfonline.com
Role of the Base and Solvent : The use of a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a polar aprotic solvent like DMF or THF is standard practice. tandfonline.com The base deprotonates the N-H of the indole ring, forming an indolyl anion.
Hard and Soft Acid-Base (HSAB) Theory : In polar, ionizing solvents, the negative charge is concentrated on the "harder" nitrogen atom, which preferentially attacks the "hard" electrophilic carbon of the benzyl halide. tandfonline.com This leads to the formation of the thermodynamically stable N-alkylated product. In contrast, C3-alkylation is more common with more covalently bonded organometallic indole species and in less polar solvents. tandfonline.com By selecting systems like NaH/THF or KOH/DMSO, the reaction is directed almost exclusively to the desired N1-benzylation. researchgate.net
Chemoselectivity in Nitro Group Reduction
Chemoselectivity is the principal challenge during the reduction of 1-benzyl-6-nitroindole. The goal is to reduce the C6-nitro group to a C6-amino group while preserving the other functional components of the molecule: the indole aromatic rings and the N-benzyl group.
Preservation of the Indole Core : The indole ring system is susceptible to reduction under harsh conditions. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is highly effective because it can be performed under mild temperatures and pressures, which are insufficient to reduce the aromatic core. tandfonline.comgoogle.com
Stability of the N-Benzyl Group : The N-benzyl group is attached via a C-N single bond. While this bond can be cleaved by hydrogenolysis (a reaction common with Pd/C catalysts), the conditions required for N-debenzylation are typically more forcing than those needed for nitro group reduction. Therefore, by carefully controlling the reaction time, temperature, and hydrogen pressure, the nitro group can be reduced chemoselectively.
Alternative Reducing Agents : Reagents like iron powder in acetic acid or ammonium chloride provide an alternative chemoselective pathway. tandfonline.com These metal-acid systems are classic methods for reducing aromatic nitro compounds without affecting benzyl groups or other sensitive functionalities. Electrochemical methods have also been shown to be effective for the chemoselective reduction of nitroindoles. researchgate.netresearchgate.netedpsciences.org
Chemical Reactivity and Transformation Studies of 1 Benzyl 1h Indol 6 Amine
Reactivity of the Indole (B1671886) Nucleus in the N-Benzylated System
The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the N-benzyl group and the C-6 amino group significantly influences the regioselectivity and rate of these reactions.
Theoretical studies and experimental evidence on related substituted indoles suggest a complex interplay of directing effects. nih.govic.ac.uk While C-3 remains the most nucleophilic site of the pyrrole (B145914) moiety, the strong activating effect of the C-6 amino group makes the benzenoid part of the indole also susceptible to substitution, particularly at C-5 and C-7. nih.govresearchgate.net The outcome of a specific electrophilic substitution reaction can therefore depend on the nature of the electrophile and the reaction conditions. For instance, Friedel-Crafts acylation on related BN-indoles occurs at the C-3 position. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Benzyl-1H-indol-6-amine
| Position | Predicted Reactivity | Rationale |
| C-3 | High | Inherently the most nucleophilic position of the indole ring. smolecule.comquora.comnih.gov |
| C-5 | Moderate to High | Activated by the C-6 amino group (ortho position). nih.gov |
| C-7 | Moderate to High | Activated by the C-6 amino group (ortho position). nih.govresearchgate.net |
| C-2 | Low | Less favored site for electrophilic attack compared to C-3. quora.com |
| C-4 | Low | Less activated position. |
The C-3 position of this compound is particularly reactive towards a variety of electrophiles. This high reactivity is a hallmark of the indole nucleus. smolecule.comquora.comnih.gov The N-benzyl group ensures that reactions occur at the carbon framework rather than at the indole nitrogen.
Common reactions that exploit the nucleophilicity of the C-3 position include:
Mannich Reaction : This three-component condensation involves an aldehyde, a secondary amine, and the active hydrogen at C-3 of the indole to form a Mannich base. wikipedia.orgorganic-chemistry.org This reaction provides a straightforward method for introducing an aminomethyl group at the C-3 position.
Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF) to introduce a formyl group at the C-3 position, yielding a 3-formylindole derivative. nih.govwikipedia.orgacs.org This is a versatile transformation, as the resulting aldehyde can be further modified.
Friedel-Crafts Alkylation/Acylation : While acylation is more common at C-3, alkylation can also occur. nih.govumn.eduacs.org Palladium-catalyzed C-3 benzylation of indoles has been reported, highlighting the potential for introducing various substituents at this position. umn.eduacs.org
The presence of the activating C-6 amino group is expected to enhance the rate of these electrophilic substitutions at the C-3 position.
Electrophilic Aromatic Substitution Patterns on the Indole Ring
Reactivity of the Primary Amine Group at C-6
The primary aromatic amine at the C-6 position is a key functional group that imparts significant reactivity to the molecule. It behaves as a potent nucleophile and can be readily derivatized. acs.orgnih.gov
The lone pair of electrons on the nitrogen atom of the C-6 amino group makes it nucleophilic. It can readily participate in reactions with a wide range of electrophiles. smolecule.com
Key nucleophilic reactions include:
Acylation : The amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. dicp.ac.cnresearchgate.netntu.edu.sg This is a common strategy to protect the amine or to introduce new functional moieties.
Alkylation : The amine can undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. researchgate.net Reductive amination with aldehydes or ketones is another method for controlled alkylation. rsc.org
Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides.
Formation of Schiff Bases : The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). nih.gov
The primary amine at C-6 is a versatile handle for the synthesis of a wide array of derivatives. nih.govresearchgate.net This derivatization is crucial for modifying the properties of the parent molecule. For example, the reaction of 6-aminoindole (B160974) with 2,4-dichloro-1,3,5-triazine (B113473) leads to monosubstituted triazine derivatives. nih.gov It has been noted that obtaining a disubstituted product with 6-aminoindole can be challenging under certain conditions. nih.gov
The amine can also be transformed into other functional groups. For instance, diazotization followed by Sandmeyer-type reactions could potentially be used to introduce a variety of substituents at the C-6 position, although the stability of the diazonium salt would be a critical factor. The formation of thiosemicarbazones from this compound has also been reported as a method for derivatization. smolecule.com
Table 2: Examples of Derivatization Reactions at the C-6 Amine
| Reagent Type | Product Type | Reaction Name/Type |
| Acyl Halide / Anhydride | Amide | Acylation dicp.ac.cnresearchgate.netntu.edu.sg |
| Alkyl Halide | Alkylamine | Alkylation researchgate.net |
| Aldehyde / Ketone | Imine (Schiff Base) | Condensation nih.gov |
| Sulfonyl Chloride | Sulfonamide | Sulfonylation |
| Isocyanate / Isothiocyanate | Urea / Thiourea | Addition |
| Dichloro-s-triazine | Aminotriazine | Nucleophilic Aromatic Substitution nih.gov |
Nucleophilic Reactions of the Amine Functionality
Reactivity of the Benzylic Methylene (B1212753) Group
The benzylic methylene group (the -CH2- connecting the indole nitrogen to the phenyl ring) also possesses characteristic reactivity. The C-H bonds at this position are weaker than those of a typical alkane due to the stabilization of the resulting radical or ionic intermediates by the adjacent aromatic ring. wikipedia.org
Key reactions involving the benzylic methylene group include:
Oxidation : Under certain conditions, the benzylic position can be oxidized. For example, chromium trioxide complexes can oxidize a benzylic methylene to a carbonyl group. wikipedia.org
Debenzylation (N-Deprotection) : The N-benzyl group is often used as a protecting group for the indole nitrogen and can be removed under various conditions. researchgate.netjst.go.jpclockss.org Common methods include catalytic hydrogenolysis (e.g., using Pd/C and H2), although this may be complicated by other reducible groups in the molecule. nih.gov Alternative methods involve strong Lewis acids like aluminum chloride or oxidative removal. jst.go.jpclockss.org Base-promoted debenzylation using potassium tert-butoxide in DMSO has also been reported as an efficient method. researchgate.net The reactivity of the benzylic position is influenced by substituents on the benzyl (B1604629) group's phenyl ring; electron-donating groups can accelerate deprotection, while electron-withdrawing groups can hinder it. jst.go.jp
Selective Functionalization and Derivatization Strategies
The chemical architecture of this compound offers multiple sites for selective functionalization, making it a versatile scaffold in medicinal chemistry and materials science. The primary reactive centers include the amino group at the C6 position, the nitrogen atom of the pyrrole ring (N1), and the electron-rich carbon positions of the indole nucleus, particularly the C3 position. Researchers have explored various strategies to selectively modify these positions to synthesize a diverse library of derivatives.
The derivatization of the exocyclic amino group at the C6 position is a key strategy for modifying the molecule's properties. Standard amine chemistry can be employed to achieve this. For instance, acylation reactions can introduce a range of substituents. The use of reagents like perfluoroacylimidazoles can create halogenated derivatives, a common strategy in drug analysis to modify acid-sensitive indoleamines. psu.edu Similarly, benzoylation, the reaction with benzoyl chloride, can convert primary and secondary amines into stable amides via the Schotten–Baumann reaction, a method widely used for the derivatization of amine-containing metabolites. acs.org
The indole ring itself is highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. researchgate.net This reactivity has been extensively leveraged to introduce a variety of functional groups onto the 1-benzyl-indole core.
One notable C3-functionalization method is the Mannich reaction. The reaction of 1-benzylindoles with dimethylamine (B145610) and formaldehyde, followed by quaternization with methyl iodide, yields 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives. researchgate.net This strategy introduces a positively charged aminomethyl group at the C3 position.
A more common and versatile approach involves the initial formulation or acylation at the C3 position. The resulting 1-benzyl-1H-indole-3-carbaldehyde or a corresponding ketone serves as a pivotal intermediate for a host of subsequent transformations. For example, the aldehyde can be oxidized to 1-benzyl-1H-indole-3-carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄). researchgate.net This carboxylic acid can then be coupled with various amines, such as arylpiperazines, to form amide derivatives. researchgate.net This multi-step sequence allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the scaffold. researchgate.net
Table 1: Synthesis of 1-Benzyl-3-[(4-aryl-1-piperazinyl)carbonyl]-1H-indoles This table summarizes the final coupling step between 1-benzyl-1H-indole-3-carboxylic acid and various arylpiperazines.
| Arylpiperazine Substituent | Yield (%) |
| Phenyl | 85 |
| 2-Methoxyphenyl | 92 |
| 2-Chlorophenyl | 80 |
| 2-Methylphenyl | 75 |
| 2-Pyrimidinyl | 88 |
| 2,3-Dichlorophenyl | 78 |
| Data sourced from Pessoa-Mahana et al. (2011). researchgate.net |
Another significant derivatization strategy for the 1-benzyl-1H-indole-3-carbaldehyde intermediate is the formation of thiosemicarbazones. This is achieved through a condensation reaction with various substituted thiosemicarbazides in the presence of an acid catalyst. nih.gov This approach has been used to synthesize novel N-benzyl indole-based thiosemicarbazones investigated for their biological activities. nih.gov The reaction proceeds by refluxing the aldehyde with the corresponding thiosemicarbazide (B42300) in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov
Table 2: Synthesis of (E)-2-[(1-Benzyl-1H-indol-3-yl)methylene]hydrazinecarbothioamide Derivatives
| Thiosemicarbazide Substituent (R) | Product | Yield (%) |
| 4-Methoxyphenyl | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methoxyphenyl)hydrazinecarbothioamide | 81 |
| 4-Chlorophenyl | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-chlorophenyl)hydrazinecarbothioamide | 85 |
| 4-Fluorophenyl | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-fluorophenyl)hydrazinecarbothioamide | 84 |
| 4-Nitrophenyl | (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-nitrophenyl)hydrazinecarbothioamide | 88 |
| Phenyl | (E)-N-phenyl-2-((1-benzyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide | 82 |
| Data sourced from Aslam et al. (2024). nih.gov |
While the C3 position is the most reactive, functionalization at other positions on the benzene (B151609) portion of the indole ring (C4, C5, and C7) is more challenging due to lower reactivity. Achieving regioselectivity at these sites often requires the use of directing groups. nih.gov For instance, an aldehyde group at the C3 position can direct the C-H functionalization of the C4 position. Research has shown that using a ruthenium catalyst system, such as [Ru(p-cymene)Cl₂]₂, can facilitate the C4-alkenylation of 1-benzyl-1H-indole-3-carbaldehyde derivatives. nih.gov These advanced methods open avenues for creating highly substituted and complex indole structures that would be difficult to access through classical electrophilic substitution reactions. nih.gov
Computational Chemistry and Advanced Spectroscopic Analysis in 1 Benzyl 1h Indol 6 Amine Research
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and electronic properties of 1-benzyl-1H-indol-6-amine. orientjchem.orgresearchgate.net DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular structure in the ground state. researchgate.netacs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computed geometry. researchgate.net
Furthermore, DFT is instrumental in elucidating the electronic structure. orientjchem.org It allows for the calculation of molecular electrostatic potential (MEP), which maps the electron density and helps identify reactive sites within the molecule. researchgate.net Frontier molecular orbitals (HOMO and LUMO) analysis, also performed using DFT, reveals information about the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a key parameter in determining the molecule's electronic properties and its potential for charge transfer. researchgate.net Natural Bond Orbital (NBO) analysis provides further insights into intramolecular interactions and charge delocalization. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. uj.edu.pl For this compound, docking simulations are crucial for understanding its interactions with biological targets. smolecule.com These simulations can help identify key amino acid residues involved in binding and the types of interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. uj.edu.pl
For instance, studies on similar indole (B1671886) derivatives have used docking to explore their binding modes with enzymes like tyrosinase, providing a rationale for their inhibitory activity. smolecule.com The insights gained from molecular docking are valuable for structure-based drug design, enabling the optimization of the ligand's structure to enhance its binding affinity and selectivity for a specific target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles of QSAR are highly relevant to its research.
QSAR models are built by correlating physicochemical descriptors of molecules with their experimentally determined activities. These descriptors can include electronic, steric, and hydrophobic parameters. For a series of indole derivatives, QSAR could be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The data from DFT calculations, such as HOMO-LUMO energies and MEP, can serve as quantum chemical descriptors in QSAR models.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. rsisinternational.org 1H NMR and 13C NMR are the most common techniques used.
1H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the 1H NMR spectrum would show characteristic signals for the protons of the indole ring, the benzyl (B1604629) group, and the amine group. acs.orgrsc.org
13C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The 13C NMR spectrum of this compound would display distinct peaks for the carbons of the indole core and the benzyl substituent. acs.orgrsc.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, further confirming the molecular structure.
The chemical shifts (δ) and coupling constants (J) obtained from NMR spectra are crucial for the unambiguous assignment of the structure. rsc.orgrsc.org
Table 1: Representative NMR Data for Indole Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
|---|---|---|
| 1-Benzyl-1H-indole | 7.71 (d), 7.37–7.09 (m), 6.61 (d), 5.31 (s) rsc.org | 137.8, 136.6, 129.0, 128.5, 127.8, 127.0, 121.9, 121.2, 119.8, 109.9, 101.9, 50.3 rsc.org |
This table presents data for related compounds to illustrate the types of signals expected for this compound. The exact chemical shifts for the target compound may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and study the fragmentation pattern of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which helps in confirming the elemental composition of the compound. acs.orgacs.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The way the molecule breaks apart can reveal the connectivity of its different parts. For this compound, characteristic fragments would likely correspond to the loss of the benzyl group or fragmentation of the indole ring.
Table 2: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 223.12297 uni.lu |
| [M+Na]+ | 245.10491 uni.lu |
| [M+K]+ | 261.07885 uni.lu |
Source: PubChemLite. uni.lu These are predicted values and may differ slightly from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and benzyl groups, and C=C stretching of the aromatic rings. rsisinternational.orgresearchgate.net
The presence of a sharp or broad band in the region of 3300-3500 cm-1 would indicate the N-H stretching of the primary amine. Aromatic C-H stretches typically appear above 3000 cm-1, while aliphatic C-H stretches of the benzyl CH2 group would be observed just below 3000 cm-1. rsisinternational.org The C=C stretching vibrations of the aromatic rings are usually found in the 1450-1600 cm-1 region. rsisinternational.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Benzyl-1H-indole |
Investigation of Biological Interactions and Structure Activity Relationships: a Research Perspective
In Vitro Pharmacological Profiling Strategies
In vitro assays are fundamental in the preliminary assessment of the biological activity of newly synthesized compounds. These methods allow for the rapid screening of a large number of derivatives against specific biological targets.
Enzyme Inhibition Assays (e.g., tyrosinase inhibition)
Derivatives of 1-benzyl-1H-indole have been investigated for their potential to inhibit various enzymes, with tyrosinase being a notable target. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for conditions related to hyperpigmentation. mdpi.com
A study on N-benzyl indole-based thiosemicarbazones demonstrated significant tyrosinase inhibitory activity. nih.gov The synthesized compounds exhibited inhibitory concentrations (IC₅₀) ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. rsc.org Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. mdpi.com The thiosemicarbazide (B42300) moiety was identified as a crucial component for this inhibitory action, as it can chelate the copper ions in the active site of the enzyme. rsc.org
| Compound ID | Substitution | IC₅₀ (µM) against Tyrosinase |
| 5k | 4-methyl benzyl (B1604629) | 12.40 ± 0.26 |
| 5d | p-fluoro substitution on phenyl ring | More potent than 5j |
| 5j | p-bromo substitution on phenyl ring | Less potent than 5d |
| 5a | 4-methoxyphenyl | 24.16 ± 0.38 |
| 5l | - | 31.64 ± 1.26 |
| 5n | 4-methyl on phenyl ring | 26.11 ± 0.47 |
| 5c | 2,6-dimethyl on phenyl ring | 27.40 ± 0.60 |
| 5h | 2,4-dimethyl on phenyl ring | 29.71 ± 0.72 |
| 5m | - | 47.24 ± 1.27 |
| Data sourced from multiple studies. nih.govrsc.org |
Receptor Binding Studies (e.g., cannabinoid receptors)
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system and are involved in various physiological processes. wikipedia.orgsigmaaldrich.com The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system. wikipedia.orgsigmaaldrich.comwikipedia.orgnih.gov
Research has explored the affinity of indole (B1671886) derivatives for cannabinoid receptors. For instance, a series of 3-indolylpropyl derivatives were synthesized and evaluated for their binding affinities at the serotonin-1A receptor (5-HT1AR) and the serotonin (B10506) transporter (SERT), which are also key targets in the central nervous system. While this study did not directly focus on 1-benzyl-1H-indol-6-amine, it highlights the potential of the indole scaffold to interact with various receptors. The affinity of these compounds was found to be influenced by substituents on the indole ring and the nature of the linker to a piperazine (B1678402) moiety.
Cellular Assays for Biological Response in Research Models (e.g., anti-proliferative activity in human tumor cell lines, anti-infective potential on microbial strains)
The anti-proliferative activity of 1-benzyl-1H-indole derivatives has been extensively studied against various human tumor cell lines. These assays are crucial for identifying potential anticancer agents.
A series of substituted-N-benzyl-1H-indole-2-carbohydrazides were evaluated for their cytotoxic activity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.comsemanticscholar.org Several of these compounds demonstrated moderate to high cytotoxicity, with one derivative, compound 4e, showing an average IC₅₀ of 2 µM. mdpi.com Another study on benzothiazole (B30560) derivatives bearing an indole moiety found that compounds with a benzyl-1H-indole group exhibited significant antitumor activity, particularly against the HT29 colon cancer cell line. bohrium.com Compound 20d from this series displayed excellent activity with IC₅₀ values of 0.024, 0.29, 0.84, and 0.88 μM against HT29, H460, A549, and MDA-MB-231 cell lines, respectively. bohrium.com
Furthermore, 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have shown potent anti-proliferative effects, with some derivatives exhibiting GI₅₀ values in the low nanomolar range against ovarian, renal, and breast cancer cell lines. researchgate.net
In addition to anticancer research, the anti-infective potential of indole derivatives has been explored. Studies have shown that certain N-substituted indole derivatives possess antimicrobial properties against various bacterial and fungal strains. mdpi.comresearchgate.net For example, new isatin-indole molecular hybrids were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. mdpi.com
| Compound Series | Cell Lines/Strains | Notable Activity | Reference |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Compound 4e: average IC₅₀ of 2 µM | mdpi.comsemanticscholar.org |
| Benzothiazole derivatives with benzyl-1H-indole moiety | HT29, H460, A549, MDA-MB-231 | Compound 20d: IC₅₀ of 0.024 µM against HT29 | bohrium.com |
| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | Ovarian, renal, and breast cancer cell lines | Low nanomolar GI₅₀ values | researchgate.net |
| Isatin-indole molecular hybrids | C. albicans, A. niger | Potent antifungal activity | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the rational design of more potent and selective compounds.
Impact of Substituents and Structural Modifications on Biological Response
The biological activity of 1-benzyl-1H-indole derivatives is significantly influenced by the nature and position of substituents on both the indole ring and the benzyl group.
In the context of tyrosinase inhibition, substitutions on the benzyl or phenyl ring of thiosemicarbazone derivatives were found to enhance inhibitory potency. nih.gov For instance, a 4-methyl benzyl substitution (compound 5k) resulted in the highest potency, while an unsubstituted benzyl group showed lower activity. nih.gov The presence of electron-withdrawing groups, such as halogens, also modulated the activity, with a p-fluoro substitution being more effective than a p-bromo substitution. nih.gov
Regarding anti-proliferative activity, the N-benzyl group on the indole moiety has been shown to enhance cytotoxic effects. bohrium.com The electronic and steric properties of substituents on the benzyl group and amine moieties at other positions of the benzothiazole ring also played a crucial role in the observed activity. bohrium.com For N-benzyl indole-derived hydrazones, substitutions on the aromatic ring linked to the hydrazide moiety significantly affected their anti-cancer potential against triple-negative breast cancer cells. nih.gov For example, a phenyl substitution (compound 5b) showed good effectiveness, whereas a benzyl group (compound 5n) led to a steep decline in inhibitory potential. nih.gov
The amine group at the 6-position of the indole ring has been noted as being important for the in vitro anti-proliferative activity of certain derivatives. researchgate.net
Conformational Analysis and Proposed Bioactive Conformations
Conformational analysis helps in understanding the three-dimensional arrangement of a molecule, which is crucial for its interaction with a biological target. Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to determine the preferred conformations of molecules. acs.orgresearchgate.net
In docking experiments with 3-indolylpropyl derivatives targeting the 5-HT1A receptor, the binding mode involved a coulombic interaction between a protonated nitrogen atom of a piperazine ring and an aspartate residue (Asp116) in the receptor. This highlights the importance of specific conformations that allow for such key interactions.
Mechanistic Investigations at a Molecular Level
The indole scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds, both natural and synthetic. nih.govmdpi.comrjptonline.org The versatility of the indole ring allows for modifications that can tune its biological activity, making it a privileged structure for drug discovery. mdpi.comrjptonline.org This section delves into the molecular-level investigations of indole-amine derivatives, focusing on computational binding site analysis and the molecular basis for their observed biological activities.
Computational methods, particularly molecular docking, are instrumental in elucidating the binding interactions between indole derivatives and their biological targets. These approaches predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key molecular interactions driving the recognition process.
For instance, in the context of anticancer research, molecular docking studies have been performed on indole derivatives to understand their interaction with various protein targets. One such study focused on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a compound related to the 1-benzyl-1H-indole structure. tandfonline.com Using Density Functional Theory (DFT) for structure optimization, the study proceeded with molecular docking simulations to explore its binding with antibacterial protease targets. tandfonline.com The analysis revealed that the benzyl group of the compound engages in pi-alkyl interactions with amino acid residues like HIS497 and LEU666. tandfonline.com Furthermore, interactions with ILE867, ALA919, PHE911, and MET917 were observed with the indole moiety and the benzylpiperidin-4-one core, resulting in significant binding energies. tandfonline.com
Similarly, molecular modeling of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives targeting VEGFR-2, a key protein in angiogenesis, has provided valuable information. mdpi.com Docking studies using the 4ASD PDB file for the VEGFR-2 active site showed that these compounds can achieve favorable binding energies. mdpi.com The reference drug Sorafenib exhibited a binding energy of -16.4 kcal/mol through hydrogen bonding with GLU885, CYS919, and ASP1046. mdpi.com A synthesized derivative, compound 7d, demonstrated a comparable binding score of -15.6 kcal/mol, indicating a strong potential for interaction within the same binding pocket. mdpi.com
These computational analyses are crucial for structure-based drug design, allowing researchers to rationally design and synthesize new derivatives with improved affinity and selectivity for their biological targets.
The diverse biological activities of indole-amine derivatives stem from their interactions with various molecular targets. The nature and position of substituents on the indole scaffold play a critical role in defining these interactions and the resultant biological outcomes.
The indole nucleus, being electron-rich, is prone to electrophilic substitution, particularly at the C3 position. smolecule.com The nitrogen atom of the indole ring can also participate in N-substitution reactions. nih.gov These chemical properties allow for the synthesis of a wide array of derivatives with distinct biological profiles.
For example, some this compound derivatives have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. smolecule.com This inhibition is a direct consequence of the compound's ability to bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the catalytic reaction. Other reported activities for this class of compounds include antioxidant and antimicrobial effects. smolecule.com
In the realm of anticancer research, the mechanisms are often multifaceted. Indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain indole-based tambjamine derivatives induce apoptosis in lung cancer cells through the activation of the ROS-activated stress kinase pathway. nih.gov Other mechanisms include the inhibition of crucial enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan catabolism and immune response modulation. Derivatives of 1H-indazol-6-amine, a structurally related compound, have been shown to suppress IDO1 expression and induce apoptosis.
The table below summarizes the molecular mechanisms of action for selected indole derivatives, highlighting the diversity of their biological targets and pathways.
| Compound Class | Mechanism of Action | Target Cell Line/Enzyme |
| This compound derivatives | Competitive inhibition of tyrosinase | Tyrosinase |
| 1H-Indazol-6-amine derivatives | Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), Cell cycle arrest at G2/M phase, Apoptosis induction | FaDu cancer cells |
| Indole-based tambjamine derivatives | Apoptosis induction via ROS-activated stress kinase pathway | Lung cancer cells |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Inhibition of VEGFR-2 | MCF-7 (breast cancer), A-549 (lung cancer) |
Binding Site Analysis through Computational Approaches
Development of Indole-Amine Scaffolds for Novel Research Tools and Probes
The inherent photophysical properties of the indole scaffold make it an excellent platform for the development of fluorescent probes. rsc.orgrsc.org The indole ring is the aromatic moiety of the amino acid tryptophan, which is itself used as an intrinsic fluorescent probe to study protein structure and dynamics. rsc.org This has spurred extensive research into creating synthetic indole derivatives as fluorescent chemosensors for various analytical and biological applications. rsc.orgrsc.org
These indole-based probes are designed to interact with specific analytes, such as cations, anions, or neutral molecules, through heteroatoms like nitrogen, oxygen, and sulfur. rsc.orgrsc.org This interaction leads to a measurable change in their fluorescence properties, enabling the detection and quantification of the analyte. The 3-substituted indole derivatives are particularly popular as fluorophore scaffolds due to the formation of a stable resonating structure and the tunable donating ability of the indole moiety through N-substitutions. rsc.org
Recently, researchers have focused on creating small-molecule fluorogenic probes that exhibit a "turn-on" fluorescence response upon binding to their target. This minimizes background signal and enhances sensitivity. For example, a novel fluorogenic scaffold, pyrido[3,2-b]indolizine, was designed based on its structural similarity to the indole ring. acs.org This scaffold was used to develop a washing-free bioprobe for visualizing lipid droplets in living cells and to create fluorogenic unnatural amino acids that mimic tryptophan for monitoring peptide-protein interactions. acs.org
The development of such research tools is crucial for advancing our understanding of complex biological processes at the molecular level. By providing a means to visualize and track specific molecules and events within cells and organisms, indole-amine-based probes are invaluable assets in chemical biology and biomedical research.
Q & A
What are the established synthetic routes for 1-benzyl-1H-indol-6-amine, and how can reaction efficiency be optimized?
Level: Basic
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or multi-component reactions. A common approach involves benzylation of 1H-indol-6-amine using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol under reflux . Optimization parameters include:
- Solvent choice : Ethanol or DMF for solubility and reactivity balance.
- Temperature : Reflux conditions (70–80°C) to enhance reaction rates.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to improve yields.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
